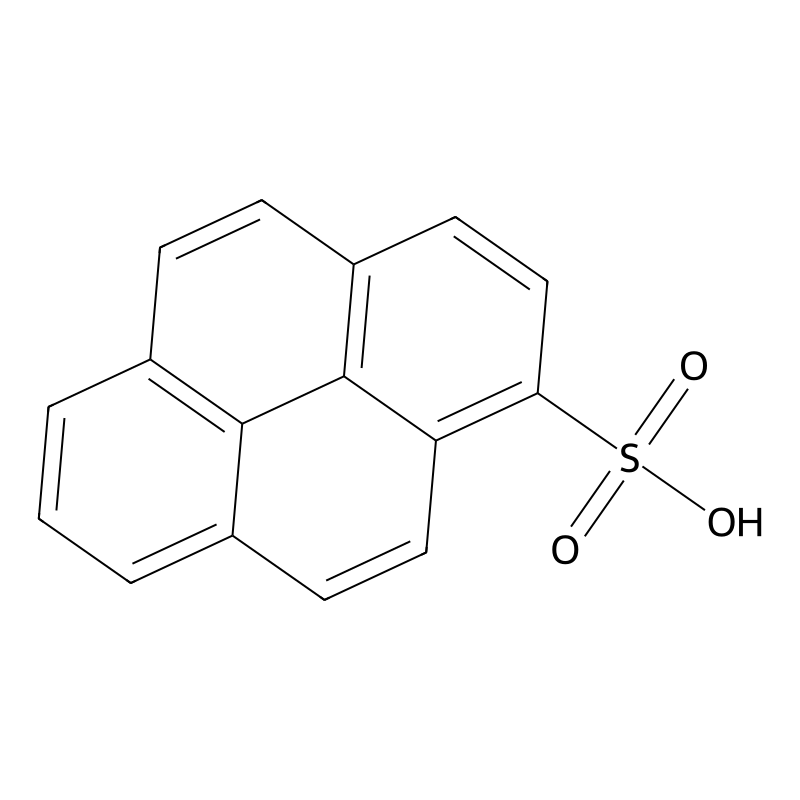1-Pyrenesulfonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Fluorescent Probe:
One of the primary applications of 1-PSA lies in its fluorescent nature. Pyrene, the core component of 1-PSA, exhibits intrinsic fluorescence . The attachment of the sulfonic acid group modifies the emission and excitation spectra of pyrene, allowing for fine-tuning of its fluorescence properties . This tunability makes 1-PSA a versatile fluorescent probe for various research purposes, including:
- Monitoring environmental conditions: The fluorescence intensity of 1-PSA is sensitive to factors like polarity and microenvironment. This allows researchers to use 1-PSA to study changes in these parameters within biological systems or various materials .
- Biomolecular interactions: 1-PSA can be covalently attached to biomolecules like proteins or DNA. The changes in its fluorescence upon binding to other molecules can be used to study biomolecular interactions and conformational changes .
Functional Material Component:
1-PSA finds application as a component in various functional materials due to its unique properties. Here are some examples:
- Self-assembling materials: The amphiphilic nature of 1-PSA (having both hydrophobic and hydrophilic regions) allows it to self-assemble into various nanostructures like micelles and bilayers. These structures have potential applications in drug delivery, sensing, and catalysis .
- Organic electronics: 1-PSA can be used as a hole transporting material in organic light-emitting diodes (OLEDs) and organic solar cells due to its ability to efficiently conduct electrical charges .
1-Pyrenesulfonic acid is an organic compound characterized by the presence of a sulfonic acid group attached to a pyrene moiety. Its chemical formula is , and it is classified as a polycyclic aromatic compound. This compound exhibits notable fluorescent properties, making it useful in various applications, including fluorescence spectroscopy and as a fluorescent probe in biochemical studies. The sulfonic acid group enhances its solubility in water, which is beneficial for its use in aqueous environments.
The primary mechanism of action for 1-PSA lies in its fluorescence properties. Upon absorbing UV light, the pyrene core gets excited. When certain molecules come close to the excited 1-PSA, they can transfer energy, causing a decrease in fluorescence intensity (quenching). This change in fluorescence can be measured and used to detect the presence and concentration of the quenching molecule [].
- Electrophilic Substitution: The aromatic nature of the pyrene structure allows for electrophilic substitution reactions, where electrophiles can attack the aromatic ring.
- Electron Transfer Reactions: It can undergo electron transfer reactions with nucleophilic anions, such as thiocyanate and iodide, forming radical cations .
- Complexation: The sulfonic acid group facilitates complexation with metal ions and biomolecules, enhancing its utility in various applications .
1-Pyrenesulfonic acid exhibits biological activity primarily through its interactions with proteins. Studies have shown that it binds to human serum albumin, which allows it to act as a probe for studying protein-ligand interactions. This binding can be used to investigate the structural and functional aspects of serum albumin and other proteins . Additionally, its fluorescent properties enable it to be used in biological imaging and tracking studies.
The synthesis of 1-pyrenesulfonic acid can be achieved through various methods:
- Sulfonation of Pyrene: A common method involves the sulfonation of pyrene using concentrated sulfuric acid or sulfur trioxide. This process typically requires careful control of temperature and reaction time to yield the desired product without excessive byproducts.
- One-Step Sulfonating Reaction: Recent advancements have introduced more efficient methods, such as a one-step sulfonating reaction that enhances yield and minimizes environmental impact . This method is particularly advantageous for producing derivatives like 1,3,6,8-pyrenesulfonic acid sodium salt.
1-Pyrenesulfonic acid has diverse applications across various fields:
- Fluorescent Probes: Its strong fluorescence makes it suitable for use as a probe in fluorescence spectroscopy and imaging.
- Anti-Counterfeiting Inks: The compound has been utilized in developing water-soluble fluorescent inks for anti-counterfeiting measures due to its stability and visibility under UV light .
- Surface Functionalization: It can be used to functionalize surfaces of materials such as graphene oxide, enhancing their properties for electronic applications .
Interaction studies involving 1-pyrenesulfonic acid primarily focus on its binding properties with proteins. Research has demonstrated that it effectively binds to human serum albumin, allowing for investigations into drug binding sites and mechanisms . Such studies are crucial for understanding how small molecules interact with larger biomolecules, which can inform drug design and therapeutic strategies.
1-Pyrenesulfonic acid shares structural similarities with other compounds that contain pyrene or sulfonic acid groups. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Naphthalenesulfonic Acid | Naphthalene derivative | Used in dye manufacturing; less fluorescent than pyrene derivatives. |
| 3-Pyrenesulfonic Acid | Pyrene derivative | Exhibits similar fluorescent properties but different binding characteristics. |
| 1-Aminopyrene | Amino derivative | More reactive due to amino group; used in organic synthesis. |
| 1-Pyrenebutyric Acid | Pyrene derivative | Used as a fluorescent probe; different chain length affects solubility. |
The uniqueness of 1-pyrenesulfonic acid lies in its combination of strong fluorescence, aqueous solubility due to the sulfonic group, and its ability to interact specifically with biomolecules like human serum albumin.








